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Compound of Interest

2-[4-
Compound Name: (trifluoromethyl)phenoxy]acetic
Acid
Cat. No.: B170434
\ v

An In-Depth Technical Guide to 2-[4-(Trifluoromethyl)phenoxyJacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(Trifluoromethyl)phenoxy]acetic acid, registered under CAS number 163839-73-4, is a
halogenated derivative of phenoxyacetic acid.[1] This compound belongs to a class of
molecules that have garnered significant interest in medicinal chemistry and materials science
due to their versatile chemical properties and potential biological activities. The presence of the
trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the
electronic and lipophilic character of the molecule, making it a valuable building block in the
synthesis of novel compounds. This guide provides a comprehensive overview of its chemical
and physical properties, a detailed synthesis protocol, potential applications, and essential
safety and handling information.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-[4-
(trifluoromethyl)phenoxylacetic acid is fundamental for its application in research and
development. These properties, compiled from various chemical databases, are summarized in
the table below.
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Property Value Source

CAS Number 163839-73-4 PubChem[1]

Molecular Formula CoH7F30s3 PubChem[1]

Molecular Weight 220.14 g/mol PubChem[1]
2-[4-

IUPAC Name (trifluoromethyl)phenoxylacetic ~ PubChem][1]
acid

White to off-white powder or
Appearance ) ) N/A
crystalline solid

) ) Not explicitly available in
Melting Point N/A
search results

C1=CC(=CC=C1C(F)
SMILES PubChem([1]
(F)F)OCC(=0)0

NTBSLTKYEVAWEE-
InChiKey PubChem[1]
UHFFFAOYSA-N

Synthesis of 2-[4-(Trifluoromethyl)phenoxy]acetic
Acid

The synthesis of 2-[4-(trifluoromethyl)phenoxy]acetic acid is typically achieved through a
Williamson ether synthesis. This well-established reaction involves the deprotonation of a

phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide
from an a-halo ester, followed by hydrolysis of the ester to the carboxylic acid.

Reaction Scheme
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Potassium Carbonate (K2COs3)

Williamson Ether Synthesis Ethyl 2-[4»(trifluorome\hyl)phenoxy]acetate)

NaOH, Hz0, then H*

Hydrolysis 2-[4-(trifluoromethyl)phenoxyJacetic acid

Click to download full resolution via product page

Caption: Synthetic pathway for 2-[4-(trifluoromethyl)phenoxy]acetic acid.

Experimental Protocol

Materials:

o 4-(Trifluoromethyl)phenol

o Ethyl bromoacetate

o Potassium carbonate (anhydrous)
o Acetone (anhydrous)

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

 Diethyl ether

e Magnesium sulfate (anhydrous)
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e Deionized water
Procedure:

o Step 1: Ether Formation. To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in
anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture
at room temperature for 30 minutes.

o Step 2: Alkylation. Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction
mixture.

o Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring
the reaction progress by thin-layer chromatography (TLC).

o Step 4: Work-up. After completion, cool the reaction mixture to room temperature and filter to
remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the
crude ethyl 2-[4-(trifluoromethyl)phenoxylacetate.

o Step 5: Saponification. Dissolve the crude ester in a solution of sodium hydroxide (2
equivalents) in a mixture of water and ethanol. Stir at room temperature for 4-6 hours until
the ester is fully hydrolyzed (monitored by TLC).

o Step 6: Acidification. Cool the reaction mixture in an ice bath and acidify with concentrated
hydrochloric acid until the pH is approximately 2. A white precipitate should form.

o Step 7: Isolation and Purification. Collect the precipitate by vacuum filtration and wash with
cold deionized water. The crude product can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) to yield pure 2-[4-
(trifluoromethyl)phenoxylacetic acid.

Potential Applications in Research and Drug
Development

While specific applications for 2-[4-(trifluoromethyl)phenoxy]acetic acid are not extensively
documented in the provided search results, its structural motifs are present in compounds with
known biological activity. Phenoxyacetic acid derivatives are known to exhibit a range of
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biological effects, and the introduction of a trifluoromethyl group can enhance metabolic
stability and binding affinity.

One notable area of relevance is in the study of metabolic diseases. For instance, the
compound GW501516, a peroxisome proliferator-activated receptor delta (PPAR) agonist,
features a substituted phenoxyacetic acid core.[2] Although GW501516 has a more complex
structure, the underlying scaffold highlights the potential for phenoxyacetic acid derivatives to
interact with important biological targets. Researchers may use 2-[4-
(trifluoromethyl)phenoxyJacetic acid as a starting material or fragment in the synthesis of
novel compounds for screening against various receptors and enzymes.

Safety and Handling

2-[4-(trifluoromethyl)phenoxy]lacetic acid is classified as a hazardous substance and
requires careful handling to minimize exposure.

GHS Hazard Classification

e H302: Harmful if swallowed[1]
e H315: Causes skin irritation[1]
o H319: Causes serious eye irritation[1]

o H335: May cause respiratory irritation[1]

Precautionary Measures
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Precautionary Statement

Description

Avoid breathing

P261 .
dust/fume/gas/mist/vapors/spray.[3]
P264 Wash skin thoroughly after handling.[3]
Do not eat, drink or smoke when using this
P270
product.
pP271 Use only outdoors or in a well-ventilated area.[3]
Wear protective gloves/ eye protection/ face
P280

protection.[3]

P301 + P312 + P330

IF SWALLOWED: Call a POISON
CENTER/doctor if you feel unwell. Rinse mouth.

P302 + P352

IF ON SKIN: Wash with plenty of soap and

water.[3]

P304 + P340 + P312

IF INHALED: Remove person to fresh air and
keep comfortable for breathing. Call a POISON
CENTER/doctor if you feel unwell.

P305 + P351 + P338

IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[3]

Store in a well-ventilated place. Keep container

P403 + P233 )

tightly closed.
P405 Store locked up.[4]

Dispose of contents/container to an approved
P501

waste disposal plant.[4]

Handling and Storage Workflow
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Start: Handling Chemical

Wear Appropriate PPE:
- Safety Goggles

- Lab Coat
- Gloves

(Work in a Ventilated Fume HOO(D
(Weighing and Transfe)
(Have Spill Kit Ready)

Store in a Cool, Dry, Well-Ventilated Area

Keep Container Tightly Closed

(Dispose of Waste According to Regulations)

End of Procedure

Click to download full resolution via product page

Caption: Workflow for safe handling and storage of hazardous chemicals.
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Conclusion

2-[4-(Trifluoromethyl)phenoxy]acetic acid is a valuable research chemical with well-defined
properties and a straightforward synthetic route. Its utility as a building block in the
development of more complex molecules, particularly in the field of medicinal chemistry, is
noteworthy. Adherence to strict safety protocols is essential when handling this compound due
to its hazardous nature. This guide provides a foundational understanding for researchers and
scientists working with this compound, enabling its safe and effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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